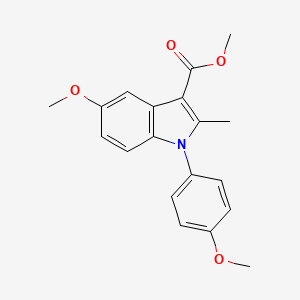
methyl 5-methoxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate
Übersicht
Beschreibung
This compound is a derivative of indole, which is a heterocyclic compound that is widely used in medicinal chemistry due to its versatility . It contains methoxy groups and a carboxylate group, which may influence its reactivity and potential biological activity.
Synthesis Analysis
While specific synthesis methods for this compound were not found, indole derivatives are often synthesized through reactions such as Friedel–Crafts alkylation .Molecular Structure Analysis
The molecular structure of this compound would likely be determined through techniques such as NMR spectroscopy and single-crystal X-ray diffraction .Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions. For example, they can participate in cycloaddition reactions with aryl azides and substituted nitriles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of methoxy groups could impact its solubility, while the carboxylate group could influence its acidity .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
Heterocycles containing nitrogen, such as 1,2,3-triazoles, are pivotal in synthetic chemistry due to their significant biological activities. The compound can be utilized in the synthesis of these heterocycles through reactions with other organic intermediates. This process often involves cycloaddition reactions or click chemistry, leading to the production of various substituted derivatives with potential medicinal applications .
Pharmacological Research
The indole moiety of the compound is of particular interest in pharmacological research. Indoles are a core structure in many natural and synthetic molecules with therapeutic potential. Research into the pharmacological activities of indole derivatives, including their potential as antioxidants, anti-inflammatory agents, and neuroprotective compounds, is a promising application of this compound .
Medicinal Chemistry
In medicinal chemistry, the compound can serve as a precursor for the development of new pharmaceuticals. Its molecular structure allows for the attachment of various functional groups, enabling the design of novel drugs with specific physicochemical properties to target particular biological pathways .
Biological Activity Profiling
The compound’s derivatives can be profiled for a range of biological activities against various pathogens and conditions. This includes testing for antibacterial, antifungal, and antiviral properties, as well as assessing the potential for treating neurodegenerative disorders .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 5-methoxy-1-(4-methoxyphenyl)-2-methylindole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-12-18(19(21)24-4)16-11-15(23-3)9-10-17(16)20(12)13-5-7-14(22-2)8-6-13/h5-11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLSSPKBJMCASW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C3=CC=C(C=C3)OC)C=CC(=C2)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-methoxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





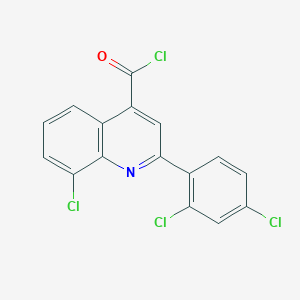

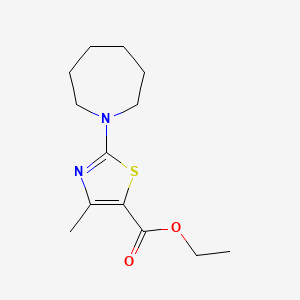
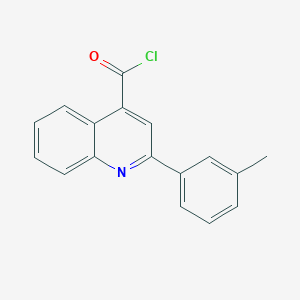
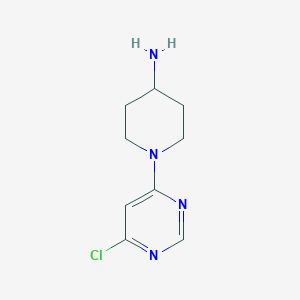
![1-(3,5-Dimethyl-4-isoxazolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1454318.png)
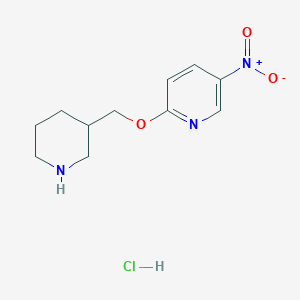
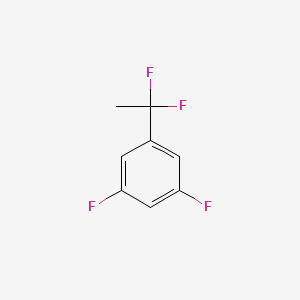
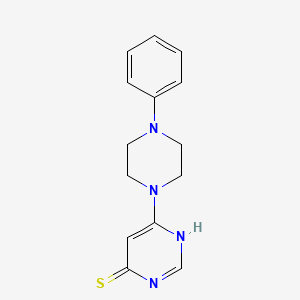
![Methyl 2-imino-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B1454324.png)

![4,7-dimethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1454326.png)